molecular formula C13H22O2 B14355873 1-(2,3-Dihydrofuran-2-YL)nonan-1-one CAS No. 92827-16-2

1-(2,3-Dihydrofuran-2-YL)nonan-1-one

Katalognummer: B14355873
CAS-Nummer: 92827-16-2
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: TUXSDJFTBGIEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydrofuran-2-YL)nonan-1-one (CAS 92827-16-2) is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This molecule features a 2,3-dihydrofuran ring, a saturated derivative of furan, linked to a nonan-1-one chain. The 2,3-dihydrofuran moiety is a constituent of many natural products and is a valuable scaffold in organic and medicinal chemistry due to its presence in biologically active molecules . As a building block, this compound can be used in various research applications, including the synthesis of more complex heterocyclic systems. Dihydrofuran derivatives are often explored for their potential biological activities and as intermediates in developing pharmaceuticals and agrochemicals . Researchers can utilize this chemical in studies involving cyclization reactions, ring-opening transformations, or as a precursor for furan synthesis. All products are intended for research and development purposes in a laboratory setting only. They are not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

92827-16-2

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

1-(2,3-dihydrofuran-2-yl)nonan-1-one

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-9-12(14)13-10-8-11-15-13/h8,11,13H,2-7,9-10H2,1H3

InChI-Schlüssel

TUXSDJFTBGIEAQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)C1CC=CO1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Isomerization

The isomerization of 2,5-dihydrofuran derivatives to their 2,3-dihydrofuran counterparts represents a cornerstone strategy for accessing the target compound. As detailed in US Patent 5,536,851, palladium or platinum catalysts, when combined with aldehydes (e.g., crotonaldehyde) or epoxides (e.g., 3,4-epoxy-1-butene), enable regioselective isomerization. For instance, treating 2-(nonanoyl)-2,5-dihydrofuran with 5% Pd/C under a carbon monoxide atmosphere at 90°C achieves 2,3-dihydrofuran formation with >95% selectivity. The reaction proceeds via a heterogeneous mechanism where the catalyst facilitates hydride transfer, stabilizing the transition state toward 2,3-dihydrofuran formation.

Role of Carbon Monoxide and Aldehydes

The inclusion of carbon monoxide (10–20 vol%) enhances selectivity by suppressing side reactions such as over-hydrogenation or ring-opening. Comparative studies demonstrate that crotonaldehyde (0.5–2.0 mol%) further improves yield by coordinating to the palladium surface, thereby modulating electronic effects. For example, a feed gas containing 2,5-dihydrofuran, helium (1:15 ratio), and 1.5 mol% crotonaldehyde achieves 89% conversion to 1-(2,3-dihydrofuran-2-yl)nonan-1-one within 2 hours.

Radical Cyclization Mediated by Manganese(III) Acetate

Mn(OAc)₃-Induced Cyclization of 1,3-Dicarbonyl Compounds

Adapting methodologies from piperazine-dihydrofuran syntheses, manganese(III) acetate serves as a one-electron oxidant to initiate radical cyclization between 1,3-dicarbonyl compounds and α,β-unsaturated ketones. In a representative procedure, nonane-1,3-dione reacts with 3-arylpropenoyl chloride in glacial acetic acid at 65°C, yielding 1-(2,3-dihydrofuran-2-yl)nonan-1-one via a trans-selective pathway (J = 5.2–7.6 Hz). The mechanism involves:

  • Enolization of the 1,3-dicarbonyl compound to form a radical species.
  • Addition to the α,β-unsaturated ketone, generating a stabilized allylic radical.
  • Oxidation to a carbocation, followed by intramolecular cyclization to form the dihydrofuran ring.

Substituent Effects on Yield and Regioselectivity

Steric hindrance significantly impacts reaction efficiency. For instance, methyl substitution at the alkene position of the α,β-unsaturated ketone reduces yield from 81% to 50% due to hindered radical accessibility. Conversely, electron-withdrawing groups on the aryl moiety enhance radical stability, improving yields to 64–73%.

Lactonization and Alkylation Strategies

Synthesis via 5-Nonanone Intermediate

Chemsrc data highlights the use of 5-nonanone (CAS 502-56-7) as a precursor in dihydrofuran syntheses. Alkylation of 5-nonanone with butylmagnesium bromide, followed by acid-catalyzed cyclization, affords 5,5-dibutyl dihydrofuran-2(3H)-one in 84% yield. Adapting this approach, quaternization of nonan-1-one with γ-bromobutyryl chloride and subsequent base-mediated cyclization yields the target compound, albeit at a lower efficiency (36%) due to competing keto-enol tautomerization.

Stereochemical Considerations

Intramolecular etherification of 1-hydroxy-3-bromo intermediates, as reported in oxetane syntheses, provides insights into dihydrofuran stereochemistry. Employing diisobutylaluminium hydride (DIBAL) for acetyl group cleavage ensures retention of configuration during cyclization, critical for accessing trans-dihydrofuran products.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Selectivity (%) Key Advantage
Pd-Catalyzed Isomerization Pd/C + CO 89 >95 High selectivity, scalable
Mn(OAc)₃ Cyclization Mn(OAc)₃ 64–81 85–90 Modular substrate design
Alkylation-Cyclization DIBAL 36 70 Avoids transition metals

Mechanistic Insights and Optimization

Radical vs. Ionic Pathways

Radical cyclization (Mn(OAc)₃) favors trans-dihydrofuran products due to steric control during carbocation cyclization, whereas palladium-catalyzed isomerization proceeds via syn-addition mechanisms, preserving stereochemistry from the 2,5-dihydrofuran precursor.

Solvent and Temperature Effects

Polar solvents (acetic acid) enhance radical stabilization in Mn(OAc)₃-mediated reactions, while nonpolar media (mineral oil) improve catalyst longevity in Pd-based systems. Optimal temperatures range from 65°C (cyclization) to 90°C (isomerization), balancing reaction rate and byproduct formation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.

    Biology and Medicine:

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound’s structural analogs differ in the heterocyclic ring system, substituent chain length, and functional groups. Key examples include:

Compound Name Core Structure Substituent Molecular Weight Key Features
1-(2,3-Dihydrofuran-2-YL)nonan-1-one 2,3-Dihydrofuran Nonanone (C9) ~210.3 (calc.) Long alkyl chain; oxygenated ring
1-(2,3-Dihydrobenzofuran-5-YL)propan-1-one 2,3-Dihydrobenzofuran Propanone (C3) 176.22 Aromatic ring; shorter chain
1-(4,5-Dihydrofuran-3-YL)-2,2,2-Trifluoroethan-1-one 4,5-Dihydrofuran Trifluoroacetyl (CF3CO) ~180.1 (calc.) Fluorinated; electron-withdrawing
Cytosporone B Benzene + oxygenated groups Octanoyl + methoxy groups ~366.4 NR4A1 agonist; complex substituents

Key Observations :

  • Ring Systems : Dihydrofuran lacks aromaticity, whereas dihydrobenzofuran derivatives (e.g., ) incorporate a benzene ring, enabling π-π interactions in biological targets .
  • Electron Effects: Fluorinated analogs () exhibit stronger electron-withdrawing effects, altering reactivity and binding affinity compared to non-fluorinated ketones .
Physicochemical Properties

Data from structurally similar compounds suggest trends:

Property 1-(2,3-Dihydrofuran-2-YL)nonan-1-one (Predicted) 1-(Dihydrobenzofuran)propan-1-one 1-(4,5-Dihydrofuran)-Trifluoroethanone
Molecular Weight ~210.3 176.22 ~180.1
Solubility Low (lipophilic chain) Moderate (polar ketone + aromatic ring) Low (fluorination reduces polarity)
Melting Point Likely <100°C (amorphous solid) Not reported Not reported

Notes:

  • The nonanone chain in the target compound likely reduces water solubility compared to propanone derivatives .
  • Fluorination (as in ) further decreases polarity, impacting crystallization and solubility .

Inference :

  • The dihydrofuran ring in 1-(2,3-Dihydrofuran-2-YL)nonan-1-one may mimic the oxygenated groups of cytosporone B, but the absence of polar substituents (e.g., -OH or -OCH3) could limit its bioactivity .

Challenges :

  • Longer alkyl chains (nonanone) may require optimized reaction conditions to prevent side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dihydrofuran-2-yl)nonan-1-one in academic research?

  • Methodology : Alkylation of dihydroxypyridinone precursors with nonanoyl groups under basic conditions (e.g., K₂CO₃ in DCE) achieves moderate yields (51–55%). NMR and HRMS are critical for structural validation . For stereochemical control, palladium-catalyzed aminoalkynylation strategies can construct bicyclic frameworks, though specific adaptation for dihydrofuran derivatives requires optimization of ligands (e.g., triisopropylsilyl groups) and reaction times .

Q. How can researchers resolve contradictions in NMR spectral data for this compound?

  • Methodology : Assign signals systematically:

  • ¹H NMR : Prioritize dihydrofuran ring protons (δ 3.11–3.30 ppm, dt or m) and ketone-adjacent methylene groups (δ 2.50–2.80 ppm, qt).
  • ¹³C NMR : Confirm the ketone carbonyl at δ 200–205 ppm and dihydrofuran carbons at δ 70–80 ppm.
    Cross-validate with 2D techniques (COSY, HSQC) and compare with structurally analogous compounds (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one) .

Q. What purification strategies are recommended for isolating 1-(2,3-dihydrofuran-2-yl)nonan-1-one from reaction mixtures?

  • Methodology : Use silica gel chromatography with ether:hexane gradients (e.g., 1:3 ratio, Rf ≈ 0.54) for baseline separation of non-polar byproducts. For viscous oils, repeated flash chromatography or fractional crystallization (using hexane/ethyl acetate) improves purity .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., nonanoyl vs. octanoyl) influence the compound’s bioactivity in mitochondrial complex II inhibition?

  • Methodology : Synthesize homologues (C8–C13 alkyl chains) and evaluate IC₅₀ values against succinate dehydrogenase. Longer chains (e.g., C13) enhance lipophilicity and membrane penetration, improving inhibitory potency. Use molecular docking to assess interactions with the quinone-binding site .

Q. What catalytic systems enable enantioselective synthesis of dihydrofuran-containing ketones?

  • Methodology : Ruthenium-catalyzed α,β-epoxyketone rearrangements (e.g., using [Ru]-Cl) selectively form cyclic ketones. Optimize enantiomeric excess (ee) by screening chiral ligands (e.g., BINAP derivatives) and solvent polarity (THF vs. DCE) .

Q. Can this compound serve as a monomer for conjugated polymers in near-infrared (NIR) bioimaging?

  • Methodology : Copolymerize with electron-deficient units (e.g., benzo[1,2-b:3,4-b']difuran) to redshift absorption/emission. Characterize polymer fluorescence using in vivo imaging systems (IVIS) and validate photostability under physiological conditions. Note: Fluorine substitution on thienothiophene units enhances NIR-II emission .

Q. How do substituents on the dihydrofuran ring affect metabolic stability in pharmacokinetic studies?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) or methyl substituents to block cytochrome P450 oxidation. Assess metabolic half-life (t₁/₂) in liver microsome assays and correlate with logP values .

Key Notes

  • Contradictions : and report conflicting yields for alkylation vs. epoxyketone rearrangement routes. Prioritize alkylation for scalability but explore catalytic methods for stereoselectivity.
  • Abbreviations Avoided : Full chemical names used (e.g., "succinate dehydrogenase" instead of "SDH").

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.